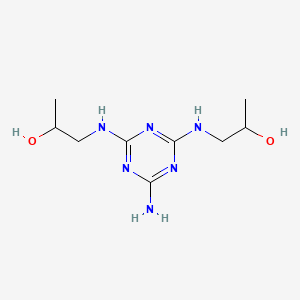
4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine is a synthetic organic compound that belongs to the class of imidazo[4,5-d]pyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridazine derivatives with 3,4-dichlorobenzylthiol under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-d]pyridazine derivatives with different substituents. Examples include:
- 4,7-Bis((3,4-dimethylbenzyl)thio)-1H-imidazo(4,5-d)pyridazine
- 4,7-Bis((3,4-difluorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine
Uniqueness
The uniqueness of 4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine lies in its specific substituents, which confer distinct chemical and biological properties. These properties may include enhanced stability, reactivity, or biological activity compared to similar compounds.
Properties
CAS No. |
3602-12-8 |
|---|---|
Molecular Formula |
C19H12Cl4N4S2 |
Molecular Weight |
502.3 g/mol |
IUPAC Name |
4,7-bis[(3,4-dichlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C19H12Cl4N4S2/c20-12-3-1-10(5-14(12)22)7-28-18-16-17(25-9-24-16)19(27-26-18)29-8-11-2-4-13(21)15(23)6-11/h1-6,9H,7-8H2,(H,24,25) |
InChI Key |
VUXXVYNJUYORBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=NN=C(C3=C2NC=N3)SCC4=CC(=C(C=C4)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




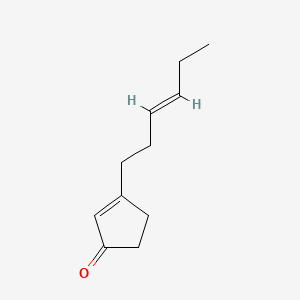
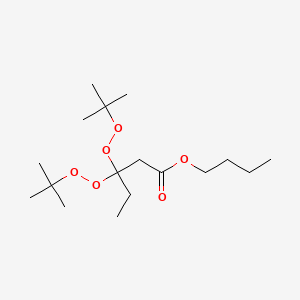


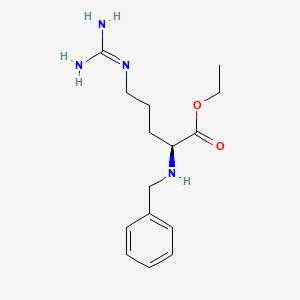
![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)

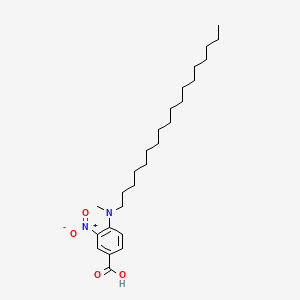
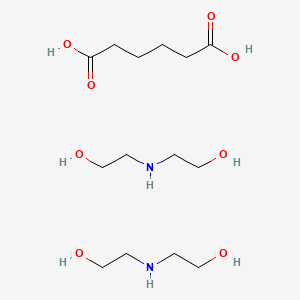
![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)

